Stereochemical Identity: (5S)-Enantiomer vs. Racemate for NOP Antagonists
The target (5S)-enantiomer (CAS 2059912-38-6) possesses (S)-configuration at C-5, as documented by PubChem with InChIKey QBYNZSZEKDFAKY-LBPRGKRZSA-N and SMILES CC1(CCC2=CC=CC=C2[C@H](C1)O)C, where the [C@H] stereodescriptor confirms the defined absolute stereochemistry [1]. In contrast, the racemate (CAS 54078-09-0) is listed without stereochemical specification (SMILES: CC1(C)CCc2ccccc2C(O)C1) . This stereochemical distinction is pharmacologically consequential: the high-affinity NOP antagonist SB-612111, whose core scaffold is derived from (5S)-7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol, achieves Ki = 0.33 nM at the human ORL-1 receptor only when the (5S,7S) configuration is present . Utilization of the racemate would generate a mixture of diastereomers during subsequent functionalization at C-7, requiring chromatographic separation and reducing overall synthetic efficiency.
Comparator: Racemate (CAS 54078-09-0)
SB-612111 derived Ki = 0.33 nM (5S,7S)
| Evidence Dimension | Stereochemical identity and downstream pharmacological consequence |
|---|---|
| Target Compound Data | (5S)-enantiomer: defined (S)-configuration at C-5 (CAS 2059912-38-6, SMILES with [C@H] stereodescriptor) |
| Comparator Or Baseline | Racemate: unspecified stereochemistry (CAS 54078-09-0, SMILES without stereodescriptor); (R)-enantiomer: CAS not assigned |
| Quantified Difference | SB-612111 derived from (5S,7S) scaffold: Ki = 0.33 nM at hORL-1 (NOP receptor); racemate-derived material requires separation of cis/trans diastereomers and enantiomers |
| Conditions | Radioligand binding assay using [³H]nociceptin at recombinant human NOP receptor |
Why This Matters
Procurement of the single (5S)-enantiomer eliminates the need for chiral separation, ensures batch-to-batch stereochemical consistency, and directly enables the synthesis of pharmacologically active cis-(5S,7S)-configured NOP antagonists.
- [1] PubChem. (5S)-7,7-Dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol. PubChem CID 124465163. InChIKey: QBYNZSZEKDFAKY-LBPRGKRZSA-N. View Source
